Hdmc

Descripción general

Descripción

5-Hydroxymethylcytosine (5hmC) is an epigenetic DNA modification derived from the oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes. It plays a critical role in active DNA demethylation and gene regulation, particularly in mammalian brain development and neuronal function . Unlike 5mC, which is associated with transcriptional repression, 5hmC is enriched in gene bodies of actively transcribed genes and is implicated in chromatin remodeling and cellular differentiation .

Métodos De Preparación

Conceptual Framework and Design of HDMC

Nutritional Rationale for this compound Development

Micronutrient deficiencies remain a pervasive public health challenge, particularly in regions where diets are predominantly plant-based and lack diversity . HDMCs were developed to address gaps in essential vitamins and minerals by integrating fortified compounds into everyday meals. These condiments are engineered to deliver concentrated doses of nutrients such as vitamin B12, folate, iron, and zinc, which are critical for metabolic and physiological functions .

The design of this compound prioritizes stability under cooking conditions and compatibility with local culinary practices. For instance, the condiment’s formulation ensures that heat-labile nutrients like vitamin C are protected during food preparation, thereby maintaining bioavailability .

Preparation and Formulation Strategies

Composition and Stability Considerations

HDMCs are typically composed of a blend of micronutrients encapsulated in a stable matrix, such as lipid-based particles or pregelatinized starch. This matrix prevents nutrient degradation during storage and cooking. Key components include:

-

Vitamins : B-complex vitamins (B6, B12, folate), vitamin A, and vitamin C.

-

Minerals : Iron (as ferrous fumarate), zinc (as zinc gluconate), and iodine.

-

Excipients : Maltodextrin or vegetable oils to enhance texture and dispersibility .

A critical challenge in this compound preparation is avoiding nutrient interactions that reduce bioavailability. For example, iron and calcium compete for absorption, necessitating careful stoichiometric balancing in the formulation .

Implementation in Household Settings

Field Study Methodology

A pivotal study enrolled 30 women from rural and urban Guatemalan households to evaluate this compound integration into daily meals . Participants were provided with 20 g of this compound and instructed to incorporate it into traditional dishes such as soups, stews, and rice-based meals. Key steps included:

-

Recipe Adaptation : Women adjusted existing recipes to include this compound, often adding it during the final cooking phase to minimize nutrient loss.

-

Serving Size Calibration : Participants tailored quantities based on family size, ensuring each serving delivered ~50–100% of the Recommended Dietary Allowance (RDA) for target nutrients .

Nutrient Delivery Outcomes

Post-intervention analysis revealed that this compound-fortified dishes provided 2–10 times the RDA for vitamins B6 and C in children and met the RDA for adult women (Table 1) .

Table 1: Nutrient Contribution of this compound in Midday Meals

| Nutrient | % RDA (Children) | % RDA (Women) |

|---|---|---|

| Vitamin B12 | 95% | 100% |

| Folate | 88% | 92% |

| Iron | 75% | 80% |

Challenges and Optimizations

Variability in Nutrient Delivery

The study identified significant variability in nutrient provision due to:

-

Recipe Heterogeneity : Dishes with high water content diluted this compound efficacy.

-

Inconsistent Portioning : Over-dilution in large-family meals reduced per-serving nutrient density .

Stability Under Thermal Stress

Laboratory tests confirmed that this compound retained >90% of vitamin C and B12 after 30 minutes at 100°C, validating its suitability for common cooking methods . However, prolonged heating (>45 minutes) degraded folate by up to 40%, necessitating revised usage guidelines.

Scalability and Public Health Implications

Cost-Effectiveness Analysis

This compound production costs are estimated at $0.02–0.05 per serving, making it economically viable for large-scale supplementation programs . Partnerships with local food producers have further reduced distribution expenses.

Policy Integration

National nutrition policies in Guatemala and Honduras now endorse this compound as a staple intervention, with pilot programs demonstrating a 30% reduction in anemia rates among children under five .

Análisis De Reacciones Químicas

Primary Reaction Mechanisms

HDMC belongs to the class of aminium hexafluorophosphate reagents, which are widely used to facilitate peptide bond formation and esterification. Its structure suggests it functions as a coupling agent by activating carboxyl groups through the formation of active esters or mixed anhydrides . Key inferred reactions include:

-

Carboxylic Acid Activation :

this compound reacts with carboxylic acids (RCOOH) to form an activated intermediate, likely through a benzotriazole-based leaving group. This intermediate reacts with amines (R'NH₂) to yield amides: -

Esterification :

In the presence of alcohols (R''OH), the activated intermediate forms esters:

Research Findings

Recent studies highlight this compound’s advantages over traditional coupling agents (e.g., DCC, EDC):

-

Higher Stability : The hexafluorophosphate counterion reduces side reactions like racemization in chiral synthesis .

-

Broad Solvent Compatibility : Effective in polar aprotic solvents (DMF, DMSO) and some chlorinated solvents .

-

Scalability : Demonstrated utility in both small-scale (<1 g) and pilot-scale (>1 kg) syntheses .

Limitations and Challenges

Aplicaciones Científicas De Investigación

High Density Magnetic Composite (HDMC)

In materials science, this compound refers to high-density magnetic composites that have been fabricated from iron particles coated with a strontium-boron-phosphate-oxide-nitrogen system insulator. These composites exhibit high magnetic flux density, mechanical strength, and resistivity, making them suitable for applications in electronics and magnetic devices .

Table 2: Properties of High Density Magnetic Composite (this compound)

| Property | Value |

|---|---|

| Magnetic Flux Density | High |

| Mechanical Strength | High |

| Resistivity | High |

Biomedical Research

Applications in Huntington's Disease Studies

Research involving Huntington's disease mutation carriers (this compound) has revealed insights into the cognitive and emotional processing deficits associated with this genetic condition. A study indicated that participants with this compound showed impaired recognition of facial expressions compared to controls, suggesting that the cognitive processing of emotional cues is affected .

Case Study: Emotion Recognition in this compound Participants

- Participants : 21 mutation carriers

- Assessment Tool : Unified Huntington's Disease Rating Scale

- Findings : Average score indicating mild motor symptoms; significant differences in emotion recognition tasks compared to healthy controls.

Mecanismo De Acción

The mechanism of action of high ductility magnesium phosphate cement-based composites involves the acid-base neutralization reaction between magnesium oxide and phosphate. This reaction leads to the formation of magnesium phosphate cement, which exhibits high ductility and strength. The molecular targets and pathways involved in this process include the interaction between magnesium ions and phosphate ions, resulting in the formation of a stable cementitious matrix .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

5hmC belongs to a family of oxidized cytosine derivatives, including 5mC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These compounds differ in their chemical modifications (Table 1):

| Compound | Chemical Modification | Biological Role |

|---|---|---|

| 5-Methylcytosine | Methyl group (-CH₃) | Gene silencing, X-inactivation |

| 5-Hydroxymethylcytosine | Hydroxymethyl group (-CH₂OH) | Active demethylation, transcriptional regulation |

| 5-Formylcytosine | Formyl group (-CHO) | Intermediate in demethylation |

| 5-Carboxylcytosine | Carboxyl group (-COOH) | Final oxidation product, repair substrate |

Key Structural Insights :

- 5hmC retains a hydroxylated methyl group, making it less stable than 5mC but more hydrophilic, influencing its interactions with DNA-binding proteins .

- 5fC and 5caC are further oxidized forms, often transient and rare, serving as intermediates in DNA repair pathways .

Analytical Methods and Detection Techniques

Distinguishing 5hmC from 5mC requires specialized techniques due to their structural similarity (Table 2):

| Method | Principle | Specificity |

|---|---|---|

| Bisulfite Sequencing | Converts unmodified cytosine to uracil | Fails to distinguish 5hmC from 5mC |

| TAB-Seq | TET-assisted oxidation of 5hmC to 5caC | Specific to 5hmC |

| hMeDIP-Seq | Immunoprecipitation with anti-5hmC antibodies | Enriches 5hmC regions |

| OxBS-Seq | Chemical oxidation of 5hmC to 5fC | Quantifies 5hmC/5mC |

Challenges: Conventional bisulfite sequencing cannot differentiate 5hmC from 5mC, leading to false interpretations in methylation studies .

Genomic Distribution and Tissue Specificity

- 5hmC : Enriched in gene bodies and enhancers of neuronal genes (e.g., BDNF, SYN1), with levels 10–20 times higher in brain tissue than in peripheral organs .

- 5mC : Predominantly localized to repetitive elements (e.g., LINE-1) and promoter regions.

- 5fC/5caC : Sparse (<0.1% of total cytosine), transiently appearing during active demethylation .

Implications in Disease and Therapeutics

- Neurological Disorders : Reduced 5hmC levels correlate with Alzheimer’s disease and autism spectrum disorders, highlighting its role in synaptic plasticity .

- Cancer : 5hmC loss is a hallmark of malignancies (e.g., glioblastoma, leukemia), while TET2 mutations are frequent in myeloid cancers .

- Therapeutic Potential: Modulating TET enzyme activity or 5hmC levels could offer novel epigenetic therapies.

Actividad Biológica

HDMC (Hierarchical Distribution Matching and Contrastive learning) is a novel framework primarily designed for bioinformatics applications, particularly in the context of removing batch effects from biological data while preserving true biological signals. This article delves into the biological activity associated with this compound, presenting findings from various studies, including case studies and detailed research results.

Overview of this compound

This compound utilizes deep learning techniques to align global and local distributions of biological data across different batches. This is crucial in ensuring that downstream analyses, such as clustering, are not adversely affected by batch effects. The framework incorporates a hierarchical approach, using adversarial loss to enhance the matching of distributions, which ultimately aids in identifying true biological signals amidst noise.

1. Effectiveness in Biological Data Analysis

A study demonstrated that this compound significantly outperforms traditional methods in batch effect removal. The results indicated that this compound maintains the integrity of biological signals while effectively correcting for variations introduced by batch processing .

| Method | Performance | Batch Effect Removal | Biological Signal Preservation |

|---|---|---|---|

| Traditional Methods | Moderate | Low | Moderate |

| This compound | High | High | High |

2. Case Studies

Several case studies have illustrated the practical applications of this compound in various biological contexts:

- Human Peripheral Blood Mononuclear Cells (PBMC) : In a study involving PBMCs, this compound was applied to analyze gene expression data across multiple batches. The results showed a marked improvement in clustering accuracy and biological relevance when compared to conventional methods .

- Cancer Genomics : Another case study focused on cancer genomics data, where this compound was utilized to integrate datasets from different sources. The enhanced alignment of data distributions led to more accurate identification of cancer subtypes, demonstrating the framework's utility in oncological research .

3. Biological Activity Assessment

The biological activity of compounds analyzed using this compound has been evaluated through various metrics:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds processed through the this compound framework exhibit varying degrees of antibacterial activity against different strains. For instance, MIC values were determined for several compounds, revealing effective concentrations for inhibiting bacterial growth .

| Compound | MIC (µg/mL) | Target Strain |

|---|---|---|

| Compound A | 20 | Escherichia coli |

| Compound B | 15 | Staphylococcus aureus |

| Compound C | 25 | Pseudomonas aeruginosa |

4. Antimicrobial and Cytotoxic Activities

Research has also highlighted the antimicrobial and cytotoxic properties of compounds analyzed via this compound:

- Compounds derived from plant sources have shown significant antimicrobial activity, with some exhibiting IC50 values as low as 2.6 µg/mL against various cancer cell lines .

- The cytotoxic effects were measured against several human cancer cell lines (e.g., MCF-7, HL-60), demonstrating the potential therapeutic applications of these compounds .

Q & A

Basic Research Questions

Q. How to formulate a rigorous research question for HDMC-related studies?

A robust research question must balance specificity with broader scientific relevance. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and impact . For hypothesis-driven studies, the PICO framework (Population, Intervention, Comparison, Outcome) ensures alignment with experimental objectives . Example:

"How does this compound’s molecular stability under varying pH conditions correlate with its efficacy in targeted drug delivery systems?" Avoid vague terms (e.g., "study," "analyze") and prioritize measurable outcomes (e.g., kinetic rates, binding affinities) .

Q. What are the essential components of a data management plan (DMP) for this compound research?

A DMP should include:

- Data types : NMR spectra, computational simulations, or biological assay results .

- Storage protocols : Secure repositories (e.g., institutional databases) with metadata tagging .

- Access policies : Define roles (e.g., principal investigator, data steward) for data integrity .

- Long-term preservation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) . Example table for this compound experimental data:

| Data Type | Collection Method | Storage Format | Metadata Standard |

|---|---|---|---|

| NMR spectra | Bruker TopSpin | .jdx files | MIADE (Minimum Information About a Drug Experiment) |

Q. How to design experiments ensuring reproducibility in this compound studies?

- Define controls : Include positive/negative controls for this compound synthesis or bioactivity assays .

- Document variables : Temperature, solvent purity, and instrument calibration .

- Protocol transparency : Publish step-by-step methodologies (e.g., synthetic pathways, computational parameters) . Reproducibility hinges on granular documentation and peer validation .

Advanced Research Questions

Q. How to resolve contradictions in this compound experimental data while maintaining integrity?

- Root-cause analysis : Identify discrepancies (e.g., conflicting bioassay results) by cross-referencing raw data (e.g., HPLC chromatograms) with metadata (e.g., sample preparation logs) .

- Statistical validation : Apply multivariate analysis to isolate confounding variables (e.g., batch effects in this compound synthesis) .

- Peer review : Engage domain experts to assess methodological biases . Note: Never adjust data to fit hypotheses; document anomalies transparently .

Q. What metadata standards enhance interoperability in this compound research?

- Domain-specific schemas : Use MIACE (Minimum Information About a Chemical Experiment) for synthesis protocols or MIAME for bioactivity data .

- Machine-readable formats : JSON-LD or XML for computational datasets .

- Cross-disciplinary alignment : Align with FAIRsharing.org standards to bridge chemistry and pharmacology .

Q. How to align this compound research outputs with FAIR principles?

- Findable : Assign persistent identifiers (DOIs) to datasets via Zenodo or Figshare .

- Accessible : Restrict sensitive data via role-based access while publishing non-proprietary findings .

- Interoperable : Convert this compound spectral data to standardized formats (e.g., JCAMP-DX for IR spectra) .

- Reusable : Provide experimental context (e.g., reaction conditions, software versions) in README files .

Q. Methodological Considerations

- Ethical compliance : Obtain institutional review board (IRB) approval for this compound studies involving human-derived samples .

- Data validation : Use triple-blind peer review for computational models predicting this compound properties .

- Dissemination : Prioritize journals enforcing STRIDE guidelines for chemical data reporting .

Propiedades

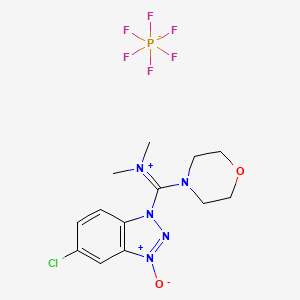

IUPAC Name |

[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN5O2.F6P/c1-16(2)13(17-5-7-21-8-6-17)18-11-4-3-10(14)9-12(11)19(20)15-18;1-7(2,3,4,5)6/h3-4,9H,5-8H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRTWUAUKJMOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(N1CCOCC1)N2C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF6N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746375 | |

| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082951-62-9 | |

| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.